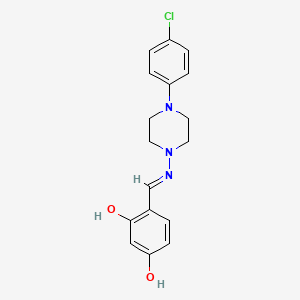
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol, also known as AG490, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinases (JAKs), which are enzymes that play a crucial role in the regulation of the immune system and cell growth.
Aplicaciones Científicas De Investigación
Crystallographic Analysis
The structural properties of compounds closely related to (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol have been explored through crystallographic studies. For example, Little, Jenkins, and Vaughan (2008) investigated the crystal structures of similar compounds using X-ray diffraction analysis, which provides valuable insights into molecular geometry and conformation (Little, Jenkins, & Vaughan, 2008).
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel derivatives that include structures similar to the target compound and their potential antimicrobial activities. Bektaş et al. (2007) synthesized various derivatives and evaluated their antimicrobial efficacy, contributing to the understanding of the potential therapeutic applications of these compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Enantiopure Piperazines Synthesis
The synthesis of enantiopure piperazines, which are closely related to the target compound, has been explored for their potential applications in pharmaceuticals and drug development. Viso et al. (2006) studied the synthesis of such compounds, highlighting the importance of stereochemistry in drug design and development (Viso, Fernández de la Pradilla, Flores, García, Tortosa, & López-Rodríguez, 2006).
Electronic and Excited State Properties
Julie et al. (2021) conducted a study on a similar compound, focusing on its structural, electronic, and excited state properties in different solvents. This research provides insights into the physicochemical properties and potential applications in materials science (Julie, Prabhu, Elamuruguporchelvi, Basha Asif, Muthu, & Irfan, 2021).
Biochemical and Pharmacological Studies
Shim et al. (2002) investigated the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Such studies contribute to the understanding of receptor-ligand interactions and the development of targeted therapies (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Screening for Forensic Applications
Silva et al. (2021) developed a rapid screening method for detecting compounds related to (E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol in forensic samples. This illustrates the relevance of such compounds in forensic science (Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021).
Propiedades
IUPAC Name |
4-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-2-4-15(5-3-14)20-7-9-21(10-8-20)19-12-13-1-6-16(22)11-17(13)23/h1-6,11-12,22-23H,7-10H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIYLIWUOTXNT-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((4-(4-chlorophenyl)piperazin-1-yl)imino)methyl)benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B2893764.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2893765.png)
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2893766.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2893767.png)
![4-{4-[4-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2893768.png)
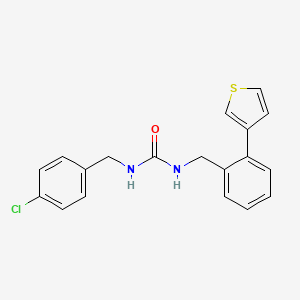
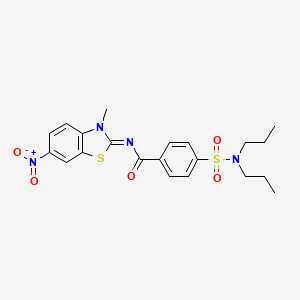
![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
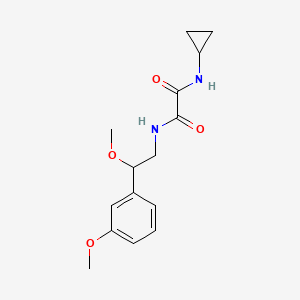
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2893780.png)
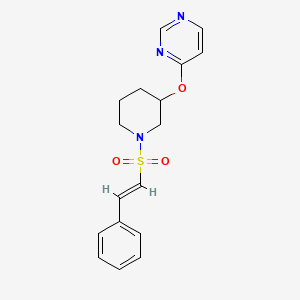

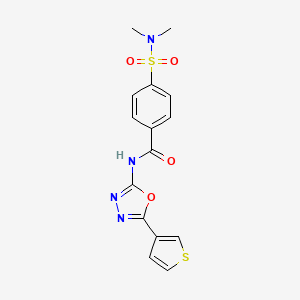
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2893784.png)